molecular formula C9H10FNO B8716632 5'-Fluoro-2'-(methylamino)acetophenone

5'-Fluoro-2'-(methylamino)acetophenone

Cat. No. B8716632
M. Wt: 167.18 g/mol
InChI Key: ZLTDLMUWJMSUNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Fluoro-2'-(methylamino)acetophenone is a useful research compound. Its molecular formula is C9H10FNO and its molecular weight is 167.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5'-Fluoro-2'-(methylamino)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Fluoro-2'-(methylamino)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5'-Fluoro-2'-(methylamino)acetophenone

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-[5-fluoro-2-(methylamino)phenyl]ethanone

InChI

InChI=1S/C9H10FNO/c1-6(12)8-5-7(10)3-4-9(8)11-2/h3-5,11H,1-2H3

InChI Key

ZLTDLMUWJMSUNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2',5'-difluoroacetophenone (20 g), methylamine (33% w/w solution in industrial methylated spirit, 31ml), industrial methylated spirit (30 ml) and copper powder (0.2 g) was heated at 80° in a sealed pressure vessel for 24 hours. The reaction mixture was allowed to cool to ambient temperature and the mixture washed out of the vessel with industrial methylated spirit (2×30 ml). A solution of sodium sulphide nonahydrate (1 g) in water (10 ml) was added to the combined reaction mixture and washings and the mixture heated to 50° for 15 minutes. The mixture was filtered through diatomaceous earth (sold under the trade name CELITE) and the filter bed washed with industrial methylated spirit (50 ml). The combined filtrate and washings were evaporated to give an oil which was stirred with hydrochloric acid (5M, 80 ml) overnight. The mixture was adjusted to pH 8-9 using aqueous sodium hydroxide (specific gravity 1.5) and then extracted with dichloromethane (3×100 ml). The combined extracts were dried over magnesium sulphate and the solvent removed by distillation. The residue was extracted with diethyl ether (100 ml), the extract treated with activated charcoal (5 g) and the solvent removed by distillation. The residue was purified by flash chromatography on a silica gel column eluted with dichloromethane:petroleum ether (1:1) to give the novel compound 5'-fluoro-2'-(methylamino)acetophenone, m.p. 43°-45°.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
[Compound]
Name
industrial methylated spirit
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

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